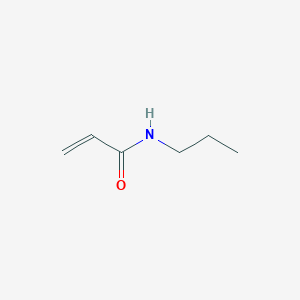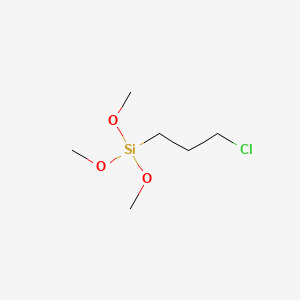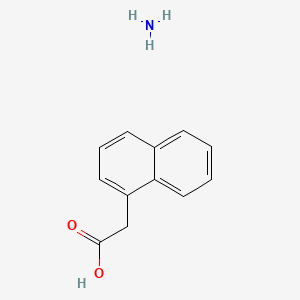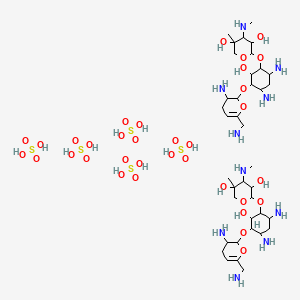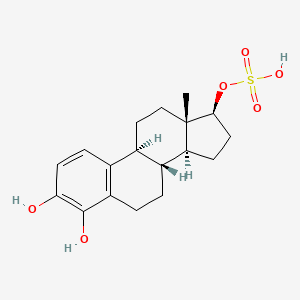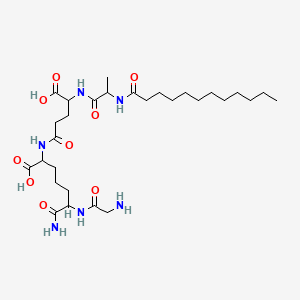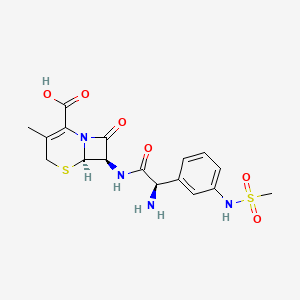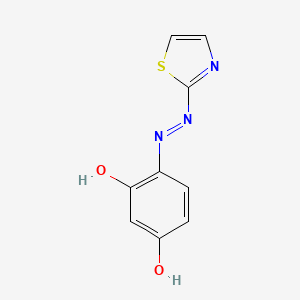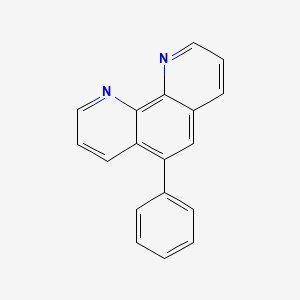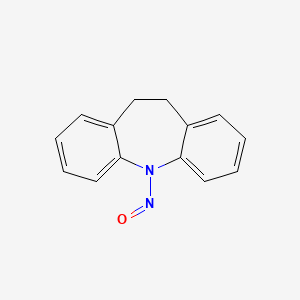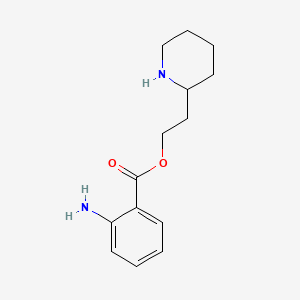
Piridocaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piridocaine is a local anesthetic that belongs to the class of benzoate esters and piperidines . It is primarily used for its analgesic properties in various medical procedures, including obstetrics . The compound is known for its ability to provide effective pain relief without causing significant motor paralysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piridocaine can be synthesized through the esterification of 2-aminobenzoic acid with 2-(2-piperidinyl)ethanol . The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Piridocaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Piridocaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and amide formation reactions.
Biology: Investigated for its effects on cellular ion channels and nerve conduction.
Medicine: Utilized in clinical studies for its anesthetic properties, particularly in obstetrics and minor surgical procedures
Industry: Employed in the formulation of topical anesthetic creams and gels.
Mechanism of Action
Piridocaine exerts its effects by blocking sodium channels on the neuronal cell membrane. This action prevents the influx of sodium ions, thereby inhibiting the propagation of action potentials and resulting in localized anesthesia . The blockade is reversible, and normal nerve function is restored once the drug diffuses away from the site of action .
Comparison with Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Piperocaine: Shares structural similarities with piridocaine but has different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique in its ability to provide effective analgesia with minimal motor paralysis, making it particularly useful in obstetric applications . Its chemical structure allows for specific interactions with sodium channels, providing a balance between efficacy and safety .
Properties
CAS No. |
87-21-8 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-piperidin-2-ylethyl 2-aminobenzoate |
InChI |
InChI=1S/C14H20N2O2/c15-13-7-2-1-6-12(13)14(17)18-10-8-11-5-3-4-9-16-11/h1-2,6-7,11,16H,3-5,8-10,15H2 |
InChI Key |
BMIJYAZXNZEMLI-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)CCOC(=O)C2=CC=CC=C2N |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


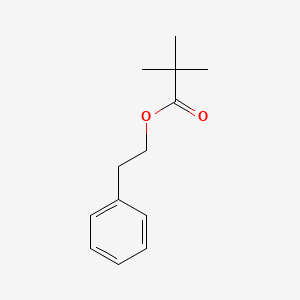
![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)
